molecular formula C12H16N2O4S B11744105 methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate

methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B11744105
M. Wt: 284.33 g/mol
InChI Key: MSRAJCZQZJXDGV-JTQLQIEISA-N
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Description

Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a methyl ester group at the 2-position and a 2-aminobenzenesulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylate
  • Methyl (2S)-1-(2-hydroxybenzenesulfonyl)pyrrolidine-2-carboxylate
  • Methyl (2S)-1-(2-methylbenzenesulfonyl)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is unique due to the presence of the amino group, which allows for additional functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

methyl (2S)-1-(2-aminophenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H16N2O4S/c1-18-12(15)10-6-4-8-14(10)19(16,17)11-7-3-2-5-9(11)13/h2-3,5,7,10H,4,6,8,13H2,1H3/t10-/m0/s1

InChI Key

MSRAJCZQZJXDGV-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC=C2N

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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